N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine
Description
N-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)guanidine is a guanidine derivative featuring a benzodiazole core substituted with chlorine atoms at the 5- and 6-positions. The guanidine moiety, a strong base with a pKa ~13.6, is directly attached to the heterocyclic ring, conferring unique electronic and steric properties. Such characteristics are critical in pharmaceutical and materials chemistry, where guanidine derivatives are valued for their bioactivity and catalytic properties .
Properties
Molecular Formula |
C8H7Cl2N5 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-(5,6-dichloro-1H-benzimidazol-2-yl)guanidine |
InChI |
InChI=1S/C8H7Cl2N5/c9-3-1-5-6(2-4(3)10)14-8(13-5)15-7(11)12/h1-2H,(H5,11,12,13,14,15) |
InChI Key |
XEBPUCFKEPJQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine typically involves the reaction of 5,6-dichloro-1H-benzimidazole with guanidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Scientific Research Applications
N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues with Benzodiazole/Benzodithiazine Cores
Substituent Effects and Functional Groups
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ():
This compound features a benzodithiazine ring (sulfur and nitrogen heteroatoms) with a 6-chloro and 7-methyl substituent. Unlike the target compound, it contains a hydrazine group and a sulfone moiety (SO₂), contributing to its high thermal stability (mp 271–272°C decomposition). IR data confirm N–NH₂ (3235 cm⁻¹) and C=N (1645 cm⁻¹) functionalities, which are absent in the target guanidine derivative .- 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (): The inclusion of a cyano group (C≡N, IR peak at 2235 cm⁻¹) and a Schiff base (C=N at 1605 cm⁻¹) enhances its reactivity compared to the target compound. The sulfone group (SO₂) and hydrazine substituent further differentiate its electronic profile .
2-(1,3-Benzoxazol-2-yl)guanidinium chloride ():
Replacing the benzodiazole’s nitrogen with oxygen yields a benzoxazole core. The guanidinium cation forms hydrogen-bonded chains (N–H⋯Cl interactions) in the crystal lattice, suggesting similar solid-state stabilization for the target compound. However, the absence of chlorine substituents reduces its lipophilicity .
Table 1: Structural and Functional Comparison
Guanidine Derivatives with Heterocyclic Modifications
- N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)amino]methyl}pyrrolo[2,3-d]pyrimidine-3-carboxamide (): This guanidine derivative exhibits tautomerism in polar solvents (e.g., DMSO), as shown by DFT studies. The imidazole and pyrimidine rings introduce multiple hydrogen-bonding sites, a feature shared with the target compound.
Crystalline Modifications of N-(4,5-Bismethanesulfonyl-2-methyl-benzoyl)guanidine Salts ():
The sulfonyl groups enhance crystallinity and stability, contrasting with the target compound’s dichloro substituents. Such modifications influence solubility and bioavailability, with sulfonyl groups increasing hydrophilicity compared to chlorine .
Toxicity and Bioactivity Considerations
- Guanidine Chloride (): Subchronic NOAEL values for guanidine chloride range from 5–11 mg/kg-day, with neurotoxicity as a key concern.
- Thioxanthenone Guanidine Derivatives (): Antifungal activity is observed in compounds like 1-(3,4-dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine. The dichlorophenyl group in this derivative suggests that halogenation enhances bioactivity, a trend that may extend to the target compound .
Table 2: Toxicity and Bioactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
